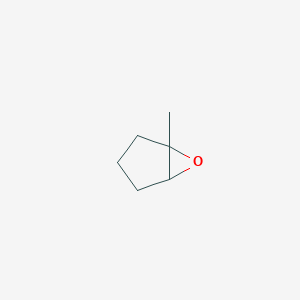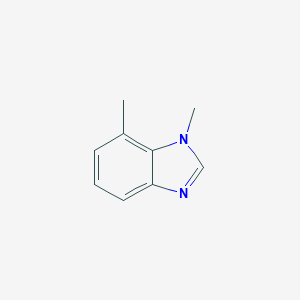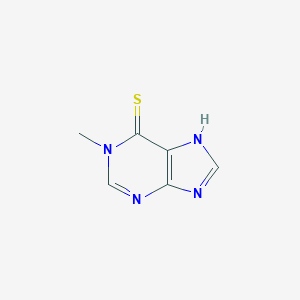
1-Methyl-6-thiopurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-thiopurine is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a purine analog that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various cellular processes. In
作用機序
The mechanism of action of 1-Methyl-6-thiopurine is not fully understood, but it is believed to involve the inhibition of purine synthesis and incorporation into DNA. This leads to the disruption of DNA replication and repair, ultimately resulting in cell death. Additionally, it has been shown to activate the immune system by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects
1-Methyl-6-thiopurine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and activate the immune system. Additionally, it has been shown to have anti-inflammatory properties and may have potential therapeutic applications for autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-6-thiopurine in lab experiments is its specificity for purine synthesis and incorporation into DNA. This allows for the study of specific cellular processes without affecting other cellular pathways. Additionally, it has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents.
However, there are also limitations to using 1-Methyl-6-thiopurine in lab experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 1-Methyl-6-thiopurine. One area of research is the development of more potent analogs with improved pharmacokinetic properties. Additionally, the role of 1-Methyl-6-thiopurine in the immune system and its potential applications for autoimmune diseases warrants further investigation. Finally, the potential synergistic effects of 1-Methyl-6-thiopurine with other chemotherapeutic agents should be explored to improve its effectiveness as a cancer treatment.
Conclusion
In conclusion, 1-Methyl-6-thiopurine is a synthetic compound that has a variety of potential applications in scientific research. Its specificity for purine synthesis and incorporation into DNA makes it a useful tool for studying various cellular processes, and its antiviral and anticancer properties make it a potential therapeutic agent. While there are limitations to its use in lab experiments, there are several future directions for research on 1-Methyl-6-thiopurine that may lead to improved therapeutic options for various diseases.
合成法
The synthesis of 1-Methyl-6-thiopurine involves the reaction of 6-thioguanine with methyl iodide in the presence of a strong base. The resulting compound is then purified using various chromatography techniques to obtain a high-purity product. This synthesis method has been optimized to produce large quantities of 1-Methyl-6-thiopurine for use in scientific research.
科学的研究の応用
1-Methyl-6-thiopurine has been used in a variety of scientific research applications, including cancer research, virology, and immunology. It has been shown to have antiviral and anticancer properties, making it a potential therapeutic agent for these diseases. Additionally, it has been used to study the role of purine analogs in cellular processes such as DNA replication and repair.
特性
CAS番号 |
1006-22-0 |
|---|---|
製品名 |
1-Methyl-6-thiopurine |
分子式 |
C6H6N4S |
分子量 |
166.21 g/mol |
IUPAC名 |
1-methyl-7H-purine-6-thione |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) |
InChIキー |
AXJTXAKFWQGTLR-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=S)NC=N2 |
正規SMILES |
CN1C=NC2=C(C1=S)NC=N2 |
その他のCAS番号 |
1006-22-0 |
同義語 |
1,7-Dihydro-1-methyl-6H-purine-6-thione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



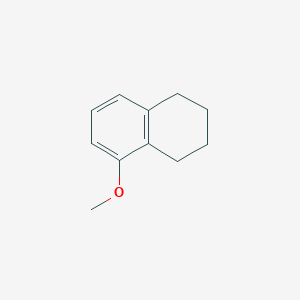
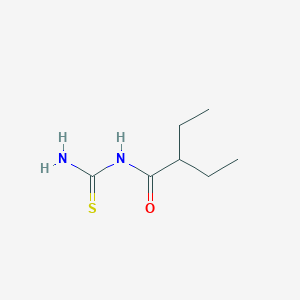
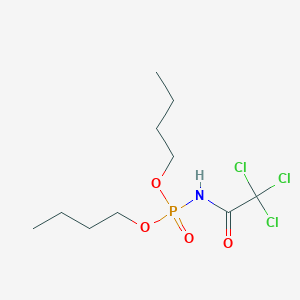
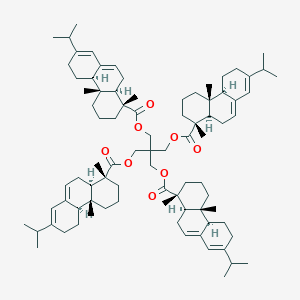
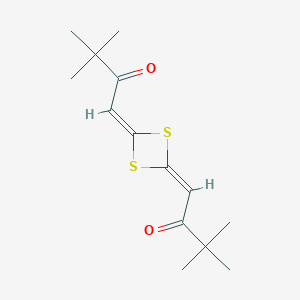
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
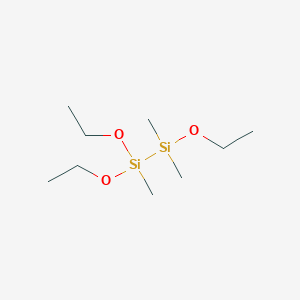
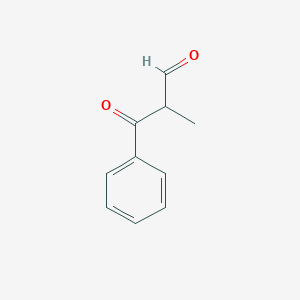
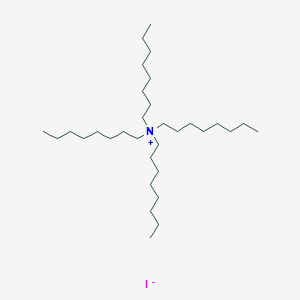
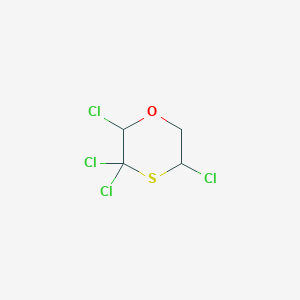
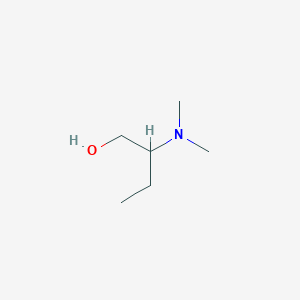
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
